Product packaging for BMS-687453(Cat. No.:CAS No. 1000998-59-3)

BMS-687453

Cat. No.: B1667234
CAS No.: 1000998-59-3
M. Wt: 444.9 g/mol
InChI Key: UJIBXDMNCMEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Therapeutic Implications of PPAR Agonism in Metabolic Disorders

Mitochondrial Complex I Deficiency

Mitochondrial complex I (CI) is a crucial enzyme complex within the oxidative phosphorylation system, essential for cellular energy production. nih.govresearchgate.net Deficiency in mitochondrial CI function is associated with various clinical phenotypes, including Leigh syndrome. nih.govresearchgate.net A characteristic cellular hallmark of CI deficiency is an increase in NAD(P)H concentration, indicating a disturbed cellular redox state. nih.govresearchgate.net

Research has explored strategies to attenuate these elevated NAD(P)H levels in CI deficiency. Studies using chemically-induced CI-impaired HeLa cells and patient-derived mitochondrial CI-deficient fibroblasts have investigated the effects of various PPARα and LXRα agonists on cellular NAD(P)H levels. nih.govresearchgate.net In these studies, BMS-687453 demonstrated a beneficial effect, significantly reducing the enhanced NAD(P)H levels in chemically-induced CI-impaired HeLa cells. nih.govresearchgate.net Interestingly, this reduction in NAD(P)H levels by PPARα agonists like GW590735, another PPARα agonist, was suggested to be potentially mediated through the stimulation of fatty acid metabolism rather than cholesterol efflux. nih.gov These findings suggest that PPARα stimulation, including by compounds like this compound, could hold therapeutic potential in addressing the disturbed redox state observed in mitochondrial CI deficiency by influencing cellular metabolic pathways. nih.govresearchgate.net

Current Landscape of PPARα Agonists and Clinical Limitations

PPARα agonists, particularly fibrates such as fenofibrate (B1672516) and gemfibrozil, have been used clinically for their lipid-modifying properties, primarily to lower plasma triglycerides and increase HDL cholesterol, demonstrating benefits in dyslipidemia and reducing cardiovascular risk in certain patient populations. diabetesjournals.orgmdpi.comresearchgate.net However, the clinical success and broader application of PPAR agonists, including PPARα agonists, have faced limitations.

One significant challenge has been the safety profile of some PPAR agonists. While PPARα agonists are generally considered well tolerated, other PPAR subtypes or dual/pan agonists have been associated with side effects such as fluid retention, weight gain, bone fractures, and potential links to certain malignancies in animal studies at high doses. researchgate.netnih.govnih.govoup.comdiabetesjournals.org For instance, some dual PPARα/γ agonists have shown concerning safety profiles, leading to the termination of their development. nih.govoup.comnih.gov

Furthermore, the efficacy of existing PPARα agonists in certain indications, such as non-alcoholic fatty liver disease (NAFLD), has been limited, with minimal effects observed on histopathology despite improvements in lipid profiles and liver function. mdpi.com This has led to interest in developing more selective PPARα modulators (SPPARMα) like pemafibrate, aiming for enhanced clinical efficacy and reduced side effects. mdpi.com

The development of new PPAR ligands, including selective agonists, continues with the hope of achieving better efficacy and safety profiles. nih.gov this compound, as a potent and selective PPARα agonist with demonstrated selectivity over PPARγ, represents an example of such efforts in discovering compounds with potentially improved characteristics compared to earlier generations of PPAR agonists. medchemexpress.comresearchgate.netmedkoo.com Preclinical studies with this compound reportedly demonstrated an excellent pharmacological and safety profile, leading to its selection as a development candidate for conditions like atherosclerosis and dyslipidemia. researchgate.netmedkoo.comosti.gov However, the broader clinical landscape for PPAR agonists highlights the need for highly selective compounds and a deeper understanding of their tissue-specific effects and interactions with cofactors to maximize therapeutic benefits while minimizing adverse effects. oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24873397
Fenofibrate3335
Gemfibrozil3463
Pioglitazone4822
Rosiglitazone7069110
GW59073516007103
Wy146435706
GW76479923331
T090131711342989
DMHCA11884058
A190Not readily available in search results for a specific PubChem CID in this context
Elafibranor135596011
Saroglitazar24843869
Lanifibranor119520355
Muraglitazar159340
Tesaglitazar16219632
Aleglitazar11251631
Chiglitazar10206499
Lobeglitazone44391861
Bezafibrate23670543
Seladelpar11272151
Troglitazone5558
GW96623006734
Telmisartan65996
Pirinixic acid5706
Verbascoside5281644
Astaxanthin5281227
Oleoylethanolamide5281123
GW396511342989
NO-18866918233
C75444046

Data Table: In Vitro Potency and Selectivity of this compound

Receptor SubtypeAssay TypeEC₅₀ (nM)IC₅₀ (nM)Selectivity vs PPARγ
Human PPARαPPAR-GAL4 transactivation10260~410-fold
Human PPARγPPAR-GAL4 transactivation4100>15000-
Human PPARαFull length receptor (HepG2)47-~50-fold
Human PPARγFull length receptor (HepG2)2400--
Mouse PPARαFunctional assay426--
Hamster PPARαFunctional assay488--

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN2O6 B1667234 BMS-687453 CAS No. 1000998-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBXDMNCMEJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000998-59-3
Record name BMS 687453
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-687453
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Medicinal Chemistry of Bms 687453

Identification of BMS-687453 as an Oxybenzylglycine-Based PPARα Agonist

This compound was identified as a potent and selective PPARα agonist belonging to a distinct class of 1,3-oxybenzylglycine-based compounds. nih.gov In cellular transactivation assays using a human PPARα construct, this compound demonstrated a half-maximal effective concentration (EC50) of 10 nM. nih.govmedkoo.commedchemexpress.com This high potency was coupled with significant selectivity. The compound was found to be approximately 410 times more selective for PPARα over PPARγ. nih.govmedkoo.com Further testing in full-length receptor co-transfection assays confirmed these findings, showing excellent potency for PPARα (EC50 = 47 nM) and about 50-fold selectivity over PPARγ in that specific assay. acs.org The compound showed negligible cross-reactivity with other human nuclear hormone receptors, including PPARδ. nih.gov

Structure-Activity Relationship (SAR) Studies Leading to this compound

The discovery of this compound was the result of systematic structure-activity relationship (SAR) studies aimed at optimizing an initial lead compound. These studies focused on enhancing potency for PPARα while maintaining or improving selectivity against other PPAR subtypes.

The SAR exploration that led to this compound involved modifying various parts of the oxybenzylglycine scaffold. nih.gov The process was guided by the need to enhance the agonist activity at the PPARα receptor. An early lead compound, compound 12, was instrumental in this process, and its analysis helped refine the structural features necessary for potent and selective PPARα activation. nih.govnih.gov The optimization ultimately culminated in the identification of this compound, which exhibited a superior profile in terms of both potency and selectivity compared to earlier compounds in the series. nih.gov

CompoundTarget ReceptorAssay TypePotency (EC50)Selectivity (vs PPARγ)
This compoundHuman PPARαPPAR-GAL4 Transactivation10 nM~410-fold
This compoundHuman PPARγPPAR-GAL4 Transactivation4100 nM
This compoundHuman PPARαFull Length Receptor Co-transfection47 nM~50-fold
This compoundHuman PPARγFull Length Receptor Co-transfection2400 nM

To elucidate the molecular basis for its high potency and selectivity, the X-ray co-crystal structure of this compound in complex with the PPARα ligand binding domain (LBD) was determined. nih.gov This structural analysis provides a detailed three-dimensional view of how the compound binds within the receptor's ligand binding pocket, anchoring it in a conformation that promotes transcriptional activation.

While it is confirmed that the X-ray co-crystal structure was solved, the specific details regarding the hydrogen bonding network between this compound and the amino acid residues of the PPARα LBD are not available in the abstracts of the primary scientific literature. nih.gov Generally, the acidic head group of PPARα agonists forms critical hydrogen bonds with key residues such as Serine 280, Tyrosine 314, Histidine 440, and Tyrosine 464, which stabilizes the active conformation of the receptor. nih.gov

Similarly, the precise hydrophobic interactions that stabilize this compound within the large, lipophilic ligand binding pocket of PPARα are detailed in the full primary research article but are not accessible through publicly available abstracts. nih.gov The PPARα pocket is known to be more hydrophobic than that of PPARγ, a factor that contributes to ligand selectivity. nih.gov The various lipophilic parts of the this compound molecule, such as the chlorophenyl and methyloxazole rings, are expected to form extensive van der Waals and hydrophobic contacts with non-polar amino acid side chains lining the pocket. nih.govresearchgate.net

X-ray Co-crystal Structure Analysis of this compound with PPARα Ligand Binding Domain (LBD)

Comparison with Related PPARα Agonists (e.g., BMS-711939)

Subsequent research efforts building on the success of this compound led to the discovery of BMS-711939, a closely related analog. nih.gov BMS-711939 emerged from further optimization of the oxybenzylglycine scaffold, specifically through the introduction of a fluorine atom on the central phenyl core. nih.gov This modification resulted in a compound with even greater potency and selectivity for PPARα. BMS-711939 exhibits an EC50 of 4 nM for human PPARα and boasts a selectivity of over 1000-fold versus both human PPARγ and PPARδ. nih.gov This makes it approximately 2.5 times more potent than its predecessor, this compound, at the target receptor. nih.gov

CompoundHuman PPARα EC50Human PPARγ EC50Selectivity (γ/α ratio)
This compound10 nM4100 nM~410
BMS-7119394 nM4500 nM>1000

Pharmacology and Molecular Mechanisms of Bms 687453

PPARα Agonistic Activity

BMS-687453 functions as a potent agonist for PPARα. medchemexpress.commedkoo.comcaymanchem.comselleckchem.combioscience.co.uksun-shinechem.comglpbio.cnbiosschina.com Its activity and selectivity profile have been characterized through various in vitro assays.

Potency (EC50) for Human PPARα

The potency of this compound for activating human PPARα has been determined in transactivation assays. In PPAR-GAL4 transactivation assays using HEK293 cells, this compound demonstrated an EC50 value of 10 nM for human PPARα. caymanchem.combioscience.co.uksun-shinechem.comglpbio.cnbiosschina.comncats.ionih.govacs.orgmedkoo.comosti.govnih.govosti.govmolnova.cn Similar potency was observed in full-length receptor co-transfection assays in HepG2 cells, where the EC50 was reported as 47 nM. medchemexpress.comncats.ioinvivochem.com

Here is a summary of the EC50 values for human PPARα:

Assay TypeCell LineEC50 (nM)
PPAR-GAL4 Transactivation AssaysHEK29310
Full-Length Receptor Co-transfection AssaysHepG247

Selectivity Profile Against Other PPAR Isoforms (PPARγ, PPARδ)

This compound exhibits selectivity for PPARα over other PPAR isoforms, specifically PPARγ and PPARδ. medchemexpress.commedkoo.comcaymanchem.comnih.govosti.govosti.govacs.orgctdbase.org This selectivity has been assessed using different assay formats.

In PPAR-GAL4 transactivation assays, this compound showed significant selectivity against human PPARγ. It demonstrated approximately 410-fold selectivity versus human PPARγ. medkoo.combioscience.co.uksun-shinechem.comglpbio.cnnih.govacs.orgmedkoo.comosti.govosti.govmolnova.cnacs.org The EC50 for human PPARγ in these assays was 4100 nM. medchemexpress.commedkoo.combiosschina.cominvivochem.com this compound also showed negligible cross-reactivity against PPARδ in these assays. nih.govosti.govnih.govosti.govmolnova.cnctdbase.orgresearchgate.net

Here is a summary of the selectivity data from PPAR-GAL4 transactivation assays:

PPAR IsoformEC50 (nM)Selectivity vs PPARα
human PPARα10-
human PPARγ4100~410-fold
human PPARδNegligible activity (>25 μM) nih.govcaymanchem.comHigh

Similar potencies and selectivity were observed in full-length receptor co-transfection assays. medchemexpress.comcaymanchem.comnih.govosti.govacs.orgctdbase.org In HepG2 cells, this compound showed high PPARα potency (EC50 = 47 nM) with approximately 50-fold selectivity versus PPARγ (EC50 = 2400 nM). medchemexpress.cominvivochem.com

Here is a summary of the selectivity data from full-length receptor co-transfection assays in HepG2 cells:

PPAR IsoformEC50 (nM)Selectivity vs PPARα
human PPARα47-
human PPARγ2400~50-fold

Cross-reactivity with Other Nuclear Hormone Receptors

Beyond the PPAR isoforms, this compound has been evaluated for cross-reactivity against a panel of human nuclear hormone receptors. Compound 2 (this compound) demonstrated negligible cross-reactivity against these receptors, including PPARδ, LXR, and RXR, with EC50 values greater than 25 μM. nih.govmedchemexpress.comcaymanchem.comnih.govosti.govnih.govosti.govmolnova.cnresearchgate.net

Ligand-Activated Transcription Factor Function

PPARα, as a ligand-activated transcription factor, regulates gene expression upon binding of an appropriate ligand like this compound. nih.govmedchemexpress.comglpbio.cnproteopedia.orggenecards.org Upon binding of PPARα ligand agonists, a conformational change occurs in the receptor, leading to the modulation of PPARα responsive genes. nih.gov This transactivation activity requires heterodimerization with the retinoid X receptor (RXR). proteopedia.orggenecards.org PPARα is a key regulator of lipid metabolism and functions as a transcription activator for genes such as ACOX1 and P450 genes, which are involved in the peroxisomal beta-oxidation pathway of fatty acids. proteopedia.orggenecards.org this compound, by activating PPARα, influences these metabolic pathways.

Conformational Changes Upon Ligand Binding

Upon binding of an agonist, such as this compound, to the ligand-binding domain (LBD) of PPARα, the receptor undergoes a conformational change. nih.gov This structural rearrangement is essential for the receptor's activation and its subsequent interaction with coactivator proteins. nih.govfrontiersin.org The binding of ligands to PPARα stabilizes specific regions within the LBD, including helices H3, H5, H7, H11, and H12. researchgate.net This stabilization is thought to be crucial for the recruitment of coactivators and the formation of a transcriptionally active complex. frontiersin.org X-ray crystal structures of PPARα LBD in complex with different ligands, including derivatives of this compound, have provided molecular insights into these conformational changes and the mode of ligand binding within the receptor's binding pocket. researchgate.netresearchgate.net

Modulation of PPARα Responsive Genes

The ligand-induced conformational change in PPARα facilitates its interaction with specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. mdpi.comfrontiersin.org This interaction, typically occurring as a heterodimer with the Retinoid X Receptor alpha (RXRA), leads to the modulation of the transcription of numerous PPARα responsive genes. mdpi.comfrontiersin.orggenecards.org These genes are involved in a wide range of metabolic processes, including lipid metabolism and inflammation. nih.govmdpi.comfrontiersin.org

Genes Involved in Lipid Metabolism (e.g., LPL, PDK4)

PPARα activation by agonists like this compound significantly impacts the expression of genes central to lipid metabolism. mdpi.comfrontiersin.org Key target genes include those involved in fatty acid uptake, binding, activation, and oxidation. mdpi.com

One such gene is Lipoprotein Lipase (B570770) (LPL), an enzyme that plays a critical role in hydrolyzing triglycerides in triglyceride-rich lipoproteins. mdpi.comjomes.org Studies have shown that this compound can induce hepatic LPL mRNA levels, which correlates with a decrease in plasma triglyceride levels. researchgate.netresearchgate.net

The modulation of these and other lipid metabolism genes by this compound contributes to its effects on plasma lipoprotein levels, such as increasing high-density lipoprotein cholesterol (HDLc) and apolipoprotein A1 (ApoA1). researchgate.net

Here is a table summarizing the effect of this compound on selected lipid metabolism genes:

GeneFunction in Lipid MetabolismEffect of this compoundReference
LPLHydrolyzes triglycerides in lipoproteinsInduces mRNA levels researchgate.netresearchgate.net
PDK4Regulates glucose metabolism, indirectly impacts fatty acid useInduces mRNA levels medchemexpress.comresearchgate.net
Genes Involved in Inflammation

Beyond its role in lipid metabolism, PPARα activation by agonists also exerts anti-inflammatory effects by modulating the expression of genes involved in inflammatory responses. nih.govsmw.chacs.org PPARα agonists can down-regulate components of the pro-inflammatory response, including chemokines and cytokines. smw.ch This anti-inflammatory activity is thought to involve the inhibition of transcriptional activity of pro-inflammatory transcription factors such as NF-κB and AP-1. smw.chfrontiersin.org By interfering with these pathways, PPARα activation can repress the induction of genes responsible for the development of inflammation. smw.ch Research indicates that PPARα agonists can regulate target genes involved in inflammation, exhibiting cellular anti-inflammatory activity. acs.org

Receptor Heterodimerization with Retinoid X Receptor Alpha (RXRA)

PPARα functions as a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. nih.govgenecards.org A key aspect of its mechanism of action is the requirement for heterodimerization with the Retinoid X Receptor alpha (RXRA). frontiersin.orggenecards.org Upon ligand binding, PPARα forms a heterodimer with RXRA. mdpi.comfrontiersin.orggenecards.org This heterodimer complex is then capable of binding to specific PPREs in the regulatory regions of target genes. mdpi.comfrontiersin.org The formation of the PPARα/RXRA heterodimer is essential for DNA binding and the subsequent transactivation or transrepression of target gene expression. frontiersin.orggenecards.org This heterodimerization allows PPARα to effectively regulate the transcription of genes involved in various metabolic and inflammatory pathways. mdpi.comsmw.chgenecards.org

Preclinical Efficacy Studies of Bms 687453

In Vivo Efficacy Models

The in vivo efficacy of BMS-687453 has been assessed in animal models that mimic aspects of human lipid disorders. Two prominent models used are human ApoA1 transgenic mice and dyslipidemic high-fat fed hamsters. nih.govresearchgate.net

Human ApoA1 Transgenic Mice

Human ApoA1 transgenic mice are a model commonly used to evaluate compounds that influence high-density lipoprotein (HDL) metabolism. researchgate.netjax.org These mice carry and express the human apolipoprotein A1 (ApoA1) gene. jax.org

Effects on Serum Apolipoprotein A1 (ApoA1) Levels

Studies in human ApoA1 transgenic mice have shown that this compound can robustly increase serum ApoA1 protein levels. nih.govresearchgate.net For instance, in a study where mice were dosed for 10 days, this compound significantly raised ApoA1 levels. At a dose of 50 mg/kg/day, an increase of 220% in ApoA1 levels was observed. researchgate.net

Treatment GroupSerum ApoA1 Levels (% Change vs. Vehicle)
Vehicle-
This compound (50 mg/kg)+220%
Effects on High-Density Lipoprotein Cholesterol (HDLc) Levels

This compound has also demonstrated the ability to elevate HDL cholesterol (HDLc) levels in human ApoA1 transgenic mice. nih.govresearchgate.nettargetmol.com In the same 10-day study mentioned previously, this compound at 50 mg/kg/day resulted in a 135% increase in HDLc levels. researchgate.net

Treatment GroupSerum HDLc Levels (% Change vs. Vehicle)
Vehicle-
This compound (50 mg/kg)+135%

Dyslipidemic High-Fat Fed Hamsters

Dyslipidemic high-fat fed hamsters are another relevant model for evaluating lipid-modulating compounds, as their serum lipid profile on a high-fat diet resembles that of dyslipidemic humans, including pronounced LDL and VLDL cholesterol peaks. researchgate.netmdpi.com

Effects on Low-Density Lipoprotein Cholesterol (LDLc) Levels

In fat-fed dyslipidemic hamsters, this compound has been shown to dose-dependently decrease serum low-density lipoprotein cholesterol (LDLc) levels. researchgate.netresearchgate.net In a study where hamsters were treated for 21 days, this compound significantly reduced LDLc levels. researchgate.net At a dose of 10 mg/kg/day, this compound decreased LDLc by 87%. researchgate.net This LDLc lowering effect was noted as being greater than that observed with fenofibrate (B1672516) in some studies. researchgate.net

Treatment GroupSerum LDLc Levels (% Change vs. Vehicle)
Vehicle-
This compound (10 mg/kg)-87%
Effects on Triglyceride Levels

This compound also leads to a significant reduction in triglyceride levels in fat-fed dyslipidemic hamsters. nih.govresearchgate.netresearchgate.netresearchgate.net Studies have shown a dose-dependent decrease in serum triglycerides. researchgate.net In a 21-day study, this compound at 10 mg/kg/day decreased triglycerides by 91%. researchgate.net This triglyceride lowering effect is considered a bona fide PPAR-mediated efficacy endpoint. researchgate.net

Treatment GroupSerum Triglyceride Levels (% Change vs. Vehicle)
Vehicle-
This compound (10 mg/kg)-91%

Other Animal Models of Metabolic Disease

Studies in animal models of metabolic disease have provided insights into the in vivo effects of this compound. In human ApoA1 transgenic mice, this compound demonstrated the ability to significantly increase levels of ApoA1 and high-density lipoprotein cholesterol (HDLc). wikipedia.org This mouse model is frequently used to evaluate PPARα agonists due to its relevance to human lipid metabolism. wikipedia.org

Furthermore, in fat-fed dyslipidemic hamsters, treatment with this compound resulted in a notable reduction in triglycerides and low-density lipoprotein cholesterol (LDLc). wikipedia.org The LDLc lowering effect observed with this compound in hamsters was reported to be greater than that seen with fenofibrate, a known PPARα agonist. wikipedia.org These findings suggest that this compound can positively modulate lipid profiles in relevant animal models of dyslipidemia.

In Vitro Studies in Cell Lines (e.g., HepG2 cells, HeLa cells, Mesangial Cells, Fibroblasts)

In vitro studies using various cell lines have helped to elucidate the cellular mechanisms of action of this compound.

This compound has been evaluated for its potency and selectivity in cell-based transactivation assays. In HEK293T cells transfected with human PPARα-GAL4 fusion plasmids, this compound showed an EC₅₀ value of 10 nM for transactivation. nih.gov It also demonstrated potent PPARα agonist activity in assays using the full-length human receptor, with an EC₅₀ value of 47 nM. senescence.infonih.gov Selectivity studies indicated that this compound had significantly lower potency against human PPARγ and PPARδ. senescence.infonih.gov In HepG2 cells, this compound exhibited high PPARα potency (EC₅₀ = 47 nM) with approximately 50-fold selectivity over PPARγ. senescence.info

Regulation of Gene Expression (e.g., PAI-1 mRNA)

This compound has been shown to influence the expression of genes regulated by PPARα. In the animal studies mentioned, treatment with this compound was accompanied by the induction of hepatic genes known to be responsive to PPARα activation, including lipoprotein lipase (B570770) (LPL), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and heat shock 70 kDa protein 8 (HSPA8, referred to as HD in the source). wikipedia.org

Cellular Anti-inflammatory Activity

As a PPARα agonist, this compound has been associated with cellular anti-inflammatory activity. PPARα agonists are known to have anti-inflammatory effects through interactions with proinflammatory transcription factors. researchgate.net Studies have shown that this compound can regulate target genes of PPARα that are involved in inflammation, thereby exhibiting cellular anti-inflammatory activity. researchgate.net While the specific cell lines where this was directly demonstrated for this compound in the provided context are not explicitly detailed beyond the general mention of in vitro studies, the mechanism is linked to its PPARα agonism and subsequent regulation of inflammatory genes.

Modulation of NAD(P)H Levels in Mitochondrial Complex I Deficiency

This compound has been investigated for its effects on cellular NAD(P)H levels in models of mitochondrial complex I (CI) deficiency. In chemically-induced CI-impaired HeLa cells, this compound was observed to have a beneficial effect, contributing to the attenuation of increased NAD(P)H levels, a hallmark of CI deficiency.

However, the effects of this compound on NAD(P)H levels appear to be cell type-dependent. In patient-derived mitochondrial CI-deficient fibroblasts, this compound did not attenuate the elevated NAD(P)H levels. This contrasts with the effect seen in HeLa cells and highlights potential differences in response based on the cellular context of the mitochondrial dysfunction.

Biomarkers of Efficacy

Several biomarkers have been utilized in preclinical studies to assess the efficacy of this compound, particularly in the context of its activity as a PPARα agonist and its effects on lipid metabolism.

In human ApoA1 transgenic mice, increased serum levels of ApoA1 protein and HDLc have served as key biomarkers of this compound's efficacy in modulating lipid profiles. wikipedia.org Similarly, in fat-fed dyslipidemic hamsters, reductions in triglycerides and LDLc levels were used as indicators of therapeutic effect. wikipedia.org

At the molecular level, the induction of hepatic PPARα-responsive genes, such as LPL, PDK4, and HD, has been used as a biomarker of this compound's engagement and activation of its target receptor, PPARα, in vivo. wikipedia.org

Toxicology and Safety Assessment of Bms 687453

Preclinical Safety Profile

BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies, leading to its selection as a development candidate. medkoo.commedkoo.comsun-shinechem.comresearchgate.net It exhibits negligible cross-reactivity against a panel of human nuclear hormone receptors, including PPARδ. researchgate.netosti.gov While generally well-tolerated in preclinical models, specific toxicological findings related to muscle were observed at higher doses. medchemexpress.comoup.com

Muscle Toxicity Studies

Studies in rats have investigated the potential for this compound to induce muscle toxicity. oup.comoup.comnih.gov

Skeletal Myofiber Degeneration and Necrosis

At a dose of 300 mg/kg administered orally, this compound caused skeletal myofiber degeneration and necrosis in male rats. medchemexpress.comoup.comapp17.com Histopathological examination revealed characteristic changes including discoid changes, myofibril lysis, hyalinization, and cellular infiltration in both fast and slow-twitch muscles. medchemexpress.comoup.com

Biomarkers of Muscle Injury (e.g., Serum Fast Skeletal Troponin I (fsTnI), Urinary Myoglobin (B1173299) (uMB))

The utility of fast-twitch skeletal muscle troponin I (fsTnI) and urinary myoglobin (uMB) as biomarkers for skeletal muscle injury induced by compounds like this compound has been evaluated in rats. oup.comoup.comnih.govresearchain.netoup.comresearchgate.net Minimal myopathy induced by this compound increased serum fsTnI levels to approximately 30–50 ng/ml in rats. oup.comoup.comnih.govresearchain.netoup.comresearchgate.netresearchgate.net This suggests that fsTnI has a reasonable dynamic range for detecting mild to severe skeletal muscle toxicity. oup.comoup.comnih.govresearchain.netoup.com Urinary myoglobin levels also increased in rats treated with this compound, reaching approximately 300 ng/mg creatinine. oup.comoup.comnih.govresearchain.netoup.com However, uMB is considered a less specific marker compared to fsTnI, as it can also increase with cardiac toxicity. oup.comoup.comnih.govresearchain.netoup.com

Here is a summary of biomarker levels in rats treated with this compound:

BiomarkerLevel in this compound Treated Rats (approximate)Control Level (typically)Specificity for Skeletal Muscle
Serum Fast Skeletal Troponin I (fsTnI)30-50 ng/ml< 5.9 ng/mlSpecific
Urinary Myoglobin (uMB)300 ng/mg creatinine< 1.6 ng/mlNonspecific (also cardiac)

Hepatotoxicity Evaluation

Severe hepatotoxicity induced by other compounds (e.g., coumarin) did not significantly affect serum fsTnI or uMB levels in rats, suggesting these muscle injury biomarkers are not indicative of liver toxicity. oup.comoup.comnih.govresearchain.netoup.com While PPARα agonists as a class have been reviewed regarding their implication in causing liver injury, compelling evidence for fibrate-induced hepatotoxicity is not consistently available, with varying results reported in clinical trials. nih.gov Specific data on this compound's potential for hepatotoxicity beyond the general class effects were not prominently detailed in the provided search results, other than its effect on PDK4 mRNA in the liver. medchemexpress.com this compound induces PDK4 mRNA in the liver with an ED50 value of 0.24 mg/kg. medchemexpress.com

ADME (Absorption, Distribution, Metabolism, Excretion) Profile in Preclinical Species

This compound has demonstrated an excellent pharmacokinetic profile across tested animal species in preclinical studies. apexbt.com

Oral Absorption

This compound showed excellent absolute oral bioavailability in several preclinical species. apexbt.comnih.govacsmedchem.org Oral absorption was rapid in mouse, rat, dog, and cynomolgus monkey. apexbt.com The absolute oral bioavailability ranged from 58% in dogs to 91% in rats. apexbt.comnih.gov Specifically, the oral bioavailability was reported as 88% in mice, 91% in rats, and 58% in cynomolgus monkeys. acsmedchem.org

Here is a table summarizing the oral bioavailability in preclinical species:

SpeciesOral Bioavailability (%) (approximate)
Mouse88
Rat91
Dog58
Cynomolgus Monkey58

The compound also exhibited low plasma clearance in mice, rats, and monkeys, and moderate plasma clearance in dogs. apexbt.com The half-life of this compound ranged from 3 hours in mice to 12 hours in cynomolgus monkeys. apexbt.com

Plasma Clearance

Plasma clearance is a measure of the volume of plasma from which a substance is completely removed per unit time. Studies on this compound in various animal species indicated differing rates of plasma clearance. This compound demonstrated low plasma clearance in mouse, rat, and monkey models. caymanchem.comcenmed.comselleckchem.com In contrast, moderate plasma clearance was observed in dog models. caymanchem.comselleckchem.com

Half-life

The half-life of a compound is the time required for the concentration of the substance in the body to decrease by half. The half-life of this compound varied depending on the animal species studied. Reported half-life values ranged from 1.8 hours in mice to 26.3 hours in monkeys. caymanchem.com Another source indicated a half-life range of 3 hours in mice to 12 hours in cynomolgus monkeys. cenmed.com

Table 1: Half-life of this compound in Different Species

SpeciesHalf-life (h)Source
Mouse1.8 caymanchem.com
Mouse3 cenmed.com
Monkey26.3 caymanchem.com
Cynomolgus Monkey12 cenmed.com

Oral Bioavailability

Oral bioavailability refers to the proportion of an orally administered dose of a compound that reaches the systemic circulation. This compound demonstrated excellent absolute oral bioavailability across tested animal species. caymanchem.comcenmed.com The oral bioavailability ranged from 59% in dogs to 100% in rats. caymanchem.com Other reported values include 58% in dogs and 91% in rats. cenmed.com In a separate study, oral bioavailability was reported as 88% in mice, 91% in rats, and 58% in cynomolgus monkeys. medkoo.com

Table 2: Oral Bioavailability of this compound in Different Species

SpeciesOral Bioavailability (%)Source
Dog59 caymanchem.com
Rat100 caymanchem.com
Dog58 cenmed.com
Rat91 cenmed.com
Mouse88 medkoo.com
Rat91 medkoo.com
Cynomolgus Monkey58 medkoo.com

Cytochrome P450 (CYP) Interactions (e.g., CYP2C8)

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs and xenobiotics. Assessing the interaction of a compound with CYP enzymes is important for predicting potential drug-drug interactions. In preclinical evaluations, this compound (referred to as Compound 3 in one source) was assessed for its potential to interact with human CYP isozymes. The compound did not show any significant activity in liability profiling assays, including those for five human CYP isozymes. caymanchem.com This suggests a low potential for significant CYP-mediated drug interactions involving the tested isozymes.

Translational Aspects and Future Research Directions

Potential as a Development Candidate for Therapeutic Interventions

BMS-687453 has been identified as a development candidate primarily for the treatment of atherosclerosis and dyslipidemia based on preclinical studies demonstrating a favorable pharmacological profile. medkoo.comresearchgate.netrcsb.org As a selective PPARα agonist, it influences lipid metabolism, including increasing apolipoprotein (Apo) A1 and high-density lipoprotein cholesterol (HDLc) levels and lowering low-density lipoprotein cholesterol (LDLc) and triglycerides. medchemexpress.comnih.govresearchgate.net These effects are relevant to cardiovascular disease prevention and management. nih.govnih.gov

Beyond metabolic disorders, the therapeutic potential of PPARα agonists like this compound is being explored in other conditions. PPARα activation has shown beneficial effects in chemically-induced mitochondrial complex I deficiency in cell models, suggesting a potential role in mitochondrial disorders by restoring cellular NAD(P)H levels. nih.gov The involvement of PPARα in regulating fatty acid metabolism and inflammation also suggests potential applications in conditions like nonalcoholic steatohepatitis (NASH) and inflammatory pain. acs.orgacs.org

Development of Novel Formulations (e.g., Microemulsions)

Enhancing the solubility and bioavailability of hydrophobic drugs like some PPARα agonists is a critical aspect of pharmaceutical development. Microemulsions have been investigated as a strategy to improve the delivery of such compounds. While the search results specifically mention the development of a microemulsion formulation for A190, another PPARα agonist, to enhance its oral bioavailability and therapeutic efficacy in models of chemotherapy-induced peripheral neuropathy and chronic inflammatory pain, this research demonstrates the potential applicability of microemulsion technology to other PPARα agonists, including this compound. acs.orgresearchgate.net Microemulsions can improve the dissolution rate and permeability of poorly soluble compounds, potentially leading to improved absorption and therapeutic outcomes.

Role of this compound as a Research Tool Compound

This compound is widely utilized as a research tool compound due to its well-characterized activity as a potent and selective PPARα agonist. medchemexpress.comadooq.comjkchemical.com Its selectivity allows researchers to specifically investigate the roles of PPARα in various biological processes and disease models without significant confounding effects from activity on other PPAR subtypes. It is employed in in vitro assays, such as PPAR-GAL4 transactivation assays, and in vivo studies to explore the effects of PPARα activation on lipid metabolism, inflammation, and other pathways. medkoo.commedchemexpress.comresearchgate.netnih.govresearchgate.net The availability of its crystal structure in complex with the PPARα ligand-binding domain also aids in structure-activity relationship studies and the design of new PPARα agonists. researchgate.netrcsb.org

Ongoing Research and Development Status

Based on the available information, this compound appears to be in the preclinical development stage. apexbt.com Its initial discovery and characterization as a potent and selective PPARα agonist with a favorable preclinical profile for atherosclerosis and dyslipidemia were reported. medkoo.comresearchgate.netrcsb.org Research continues to explore its potential in other indications and to understand its mechanisms of action more fully. The ongoing use of this compound as a research tool compound in various studies reflects continued interest in the therapeutic potential of PPARα activation and the role of this specific compound in elucidating those roles. medchemexpress.comadooq.comjkchemical.com Further development would typically involve progressing through IND-enabling studies and clinical trials to evaluate its safety and efficacy in humans for specific therapeutic applications.

Q & A

Q. What is the molecular mechanism of BMS-687453 as a PPARα agonist, and how does its structural design confer selectivity over PPARγ?

this compound is an oxybenzylglycine-based compound that selectively activates PPARα through its unique structural features. Unlike fenofibric acid (a non-selective PPAR agonist), this compound contains a five-membered heterocyclic ring (N-O-C-N-O) and a methoxy group (OMe) on one benzene ring, which enhances binding specificity to PPARα. Its selectivity is quantified in PPAR-GAL4 transactivation assays, showing EC50 values of 10 nM for human PPARα versus 4,100 nM for PPARγ, indicating ~410-fold selectivity . The structural absence of ester groups (present in fenofibric acid) reduces off-target interactions, as confirmed by co-crystallization studies with PPARα ligand-binding domains (LBDs) .

Q. Which in vitro models are most appropriate for studying this compound’s PPARα activity, and what key biomarkers should be monitored?

HepG2 cells transfected with full-length human PPARα or chimeric GAL4-PPARα LBD constructs are standard models for evaluating this compound’s activity. Key biomarkers include:

  • PDK4 mRNA induction : A downstream target of PPARα activation, with ED50 values as low as 0.24 mg/kg in murine liver .
  • Apolipoprotein A1 (ApoA1) : Increased serum levels in transgenic mice, reflecting PPARα-mediated lipid metabolism modulation .
  • Luciferase reporter assays : Used to quantify transactivation efficacy (EC50 = 10 nM in human PPARα assays) .

These models should be validated with selective PPARγ antagonists (e.g., GW9662) to confirm specificity .

Q. How does this compound’s potency compare across species, and what implications does this have for translational research?

this compound exhibits species-specific potency:

  • Human PPARα : EC50 = 10 nM .
  • Rodent PPARα : EC50 = 426 nM (mouse) and 488 nM (hamster), indicating reduced affinity .
    This disparity arises from sequence variations in the PPARα LBD. To address this, researchers use chimeric rodent-human PPARα models or humanized transgenic mice to better predict clinical outcomes .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s effects on lipid metabolism while minimizing confounding variables?

  • Model selection : High-fat diet (HFD)-fed hamsters or human ApoA1 transgenic mice are preferred for studying HDL-C and LDL-C modulation .
  • Dosing regimens : Oral administration at 1–10 mg/kg in hamsters (to avoid skeletal muscle toxicity observed at ≥300 mg/kg in rats) .
  • Endpoint measurements :
    • Serum ApoA1, HDL-C, and LDL-C levels via ELISA or mass spectrometry.
    • Liver histopathology to assess PPARα-driven gene expression (e.g., PDK4) .
  • Statistical rigor : Use multivariate ANOVA to account for inter-animal variability in lipid profiles .

Q. How can contradictory data on this compound’s effects on HDL cholesterol (HDL-C) be resolved?

In HFD-fed hamsters, this compound lowers HDL-C (contrary to ApoA1 increases in mice), likely due to species-specific lipoprotein remodeling. To resolve contradictions:

  • Compare PPARα-dependent vs. PPARα-independent pathways using knockout models.
  • Analyze HDL particle size distribution via gradient gel electrophoresis, as PPARα agonists may shift HDL toward larger, less dense particles with altered functional properties .

Q. What methodologies ensure accurate assessment of this compound’s selectivity in mixed PPARα/γ experimental systems?

  • Dose-response profiling : Test this compound across a broad concentration range (1 nM–10 µM) in dual PPARα/γ reporter assays.
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-BMS-687453) to measure displacement in PPARα vs. PPARγ LBDs .
  • Transcriptomic analysis : RNA sequencing of treated cells to identify PPARγ-off-target genes (e.g., adiponectin) .

Q. How can researchers mitigate this compound’s skeletal muscle toxicity in preclinical studies?

  • Dose optimization : Maintain doses below 100 mg/kg in rodents to avoid myopathy .
  • Biomarker monitoring : Measure serum creatine kinase (CK) and lactate dehydrogenase (LDH) as indicators of muscle damage.
  • Tissue-specific PPARα activation : Use tissue-selective delivery systems (e.g., liver-targeted nanoparticles) to minimize systemic exposure .

Q. What experimental approaches validate this compound’s efficacy in disease-relevant models of cardiovascular disease (CVD)?

  • Atherosclerosis models : ApoE⁻/⁻ mice fed HFD, assessing plaque burden via histology or MRI.
  • Hypertriglyceridemia models : PPARα knockout mice with diet-induced dyslipidemia, comparing this compound to fibrates (e.g., fenofibrate) .
  • Functional assays : Ex vivo vascular reactivity studies to evaluate endothelial function improvement .

Methodological Considerations

Q. What statistical and data presentation standards are critical for publishing this compound research?

  • Data normalization : Express PPAR activity as fold-change relative to vehicle controls.
  • Reproducibility : Include ≥3 biological replicates and report EC50/IC50 values with 95% confidence intervals .
  • Transparency : Deposit raw data (e.g., RNA-seq files) in public repositories like Gene Expression Omnibus (GEO) .

Q. How should conflicting in vitro vs. in vivo data on this compound’s metabolic effects be addressed?

  • Mechanistic studies : Use primary hepatocytes to isolate liver-specific effects from systemic interactions.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (measured via LC-MS/MS) with target engagement biomarkers (e.g., PDK4 mRNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-687453
Reactant of Route 2
BMS-687453

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.